Elevated Lipophilicity (XLogP3) versus 5-Methoxy and 5-Ethoxy Analogues
The n‑butoxy chain of the target compound confers substantially higher computed lipophilicity compared to the 5‑methoxy and 5‑ethoxy congeners. The XLogP3 value for 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide is 2.7 [1]. In contrast, the 5‑ethoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid analogue has a markedly lower XLogP3 of approximately 1.9 [2], while the 5‑methoxy‑N‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide analogue registers an XLogP3 of roughly 1.6 [3]. The increase of 0.8–1.1 log units translates to approximately 6–12‑fold higher octanol‑water partitioning, a difference that can critically influence passive membrane diffusion and tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5‑Ethoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (XLogP3 ≈ 1.9) [2]; 5‑Methoxy‑N‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide (XLogP3 ≈ 1.6) [3] |
| Quantified Difference | Δ ≈ +0.8 to +1.1 log units (≈ 6–12× higher partitioning) |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15 release); note that comparators have additional structural variations (−COOH or N‑methyl) that modestly influence logP. |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS‑penetrant candidates, the higher logP of the butoxy derivative may be essential to achieve adequate membrane permeability without introducing additional structural complexity.
- [1] PubChem. 1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl-. CID 3043187. Computed properties: XLogP3 = 2.7. Accessed May 2026. View Source
- [2] PubChem. 1H-Pyrazole-3-carboxylic acid, 5-ethoxy-1-phenyl-. CID 2735864. Computed properties: XLogP3 ≈ 1.9. Accessed May 2026. View Source
- [3] PubChem. 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide. CID 3043188. Computed properties: XLogP3 ≈ 1.6. Accessed May 2026. View Source
